(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H22Cl2O2P. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and as intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate chloroalkyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphorus atom undergoes changes in its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the product .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine can lead to the formation of a phosphonium amine salt, while reaction with an alcohol can produce a phosphonium ester .
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride involves its interaction with nucleophiles, leading to the formation of new phosphonium salts. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Ethoxycarbonylmethyl)triphenylphosphonium chloride: Similar in structure but with an ethoxycarbonyl group instead of a chloro group.
(Methoxycarbonylmethyl)triphenylphosphonium chloride: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride is unique due to its specific chloroalkyl ester structure, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
92098-52-7 |
---|---|
Molekularformel |
C22H21Cl2O2P |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
(1-chloro-2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H21ClO2P.ClH/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QESFFUMPTBOXSV-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.